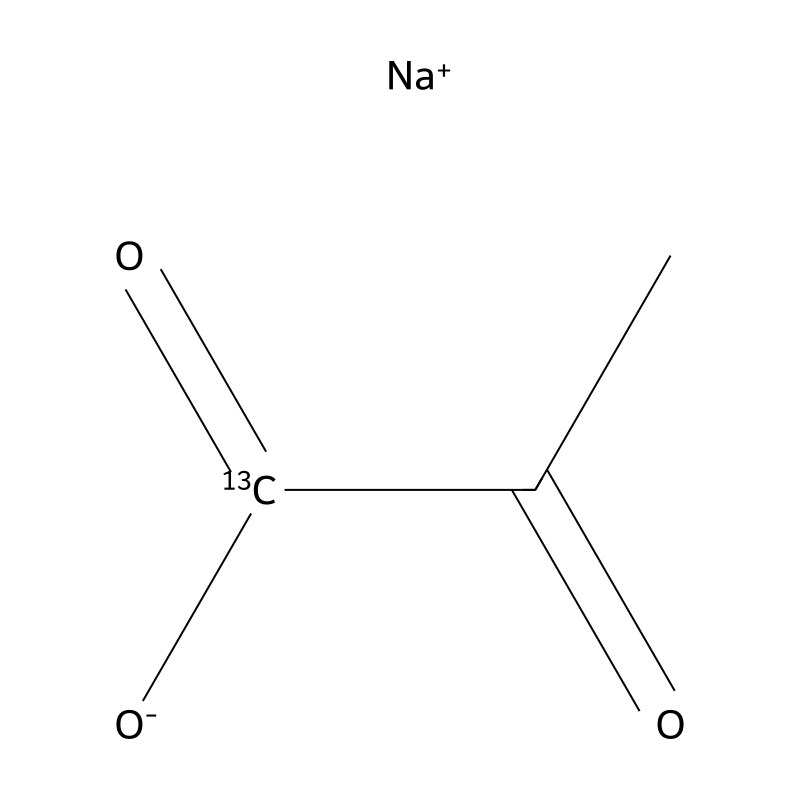

Sodium pyruvate-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracking Metabolic Pathways

One of the primary applications of Sodium pyruvate-1-13C is in studying metabolic pathways within cells. By administering hyperpolarized ¹³C-pyruvate intravenously, researchers can track its metabolism in real-time using Magnetic Resonance Spectroscopic Imaging (MRSI) []. This allows for the non-invasive detection and quantification of metabolic activity in various tissues. This technique holds promise for disease diagnosis and monitoring treatment efficacy in conditions like cancer and neurological disorders [].

Studying Cellular Metabolism

Sodium pyruvate-1-13C can also be used to study cellular metabolism in isolated cells or tissues. The ¹³C enrichment allows researchers to trace the fate of the pyruvate molecule as it enters various metabolic pathways, such as the Krebs cycle or lactate production. This information provides valuable insights into cellular function and dysfunction in different disease states [].

Sodium pyruvate-1-13C is a stable isotope-labeled form of sodium pyruvate, where the carbon-1 atom in the pyruvate molecule is replaced with the carbon-13 isotope. This compound is represented chemically as C₃H₃NaO₃ and has a molecular weight of approximately 112.99 g/mol. Sodium pyruvate is a key intermediate in various metabolic pathways, particularly in glycolysis and the citric acid cycle, making it crucial for energy production in cells. The presence of carbon-13 allows for advanced imaging techniques, such as magnetic resonance spectroscopic imaging, to track metabolic processes in vivo.

Advanced methods such as dynamic nuclear polarization have been utilized to enhance the polarization of sodium pyruvate-1-13C for improved imaging applications .

Sodium pyruvate-1-13C exhibits significant biological activity due to its role as a metabolic substrate. It is involved in:

- Energy Production: As a key intermediate in glycolysis, it contributes to ATP production.

- Regulation of Metabolism: It plays a role in maintaining redox balance by participating in the conversion processes involving NAD+/NADH.

- Cellular Signaling: Sodium pyruvate can influence signaling pathways related to cell proliferation and apoptosis.

Research has shown that hyperpolarized sodium pyruvate can be used to visualize metabolic processes in real-time using magnetic resonance imaging techniques, providing insights into cellular bioenergetics and metabolic disorders .

Sodium pyruvate-1-13C has several applications:

- Metabolic Imaging: It is primarily used in magnetic resonance imaging studies to visualize metabolic pathways in living organisms.

- Cancer Research: Its ability to track changes in metabolism makes it valuable for studying tumor metabolism and response to therapies.

- Clinical Diagnostics: Sodium pyruvate can be used as a biomarker for various metabolic disorders.

The unique properties of sodium pyruvate-1-13C allow researchers to gain insights into cellular metabolism that are not possible with non-labeled compounds .

Studies have demonstrated that sodium pyruvate-1-13C interacts with various enzymes and metabolites during cellular respiration:

- Enzyme Kinetics: The interaction with lactate dehydrogenase shows how quickly sodium pyruvate can be converted into lactate, which is crucial for understanding anaerobic metabolism.

- Metabolite Exchange: Research has indicated that there is a dynamic exchange between sodium pyruvate and other metabolites like lactate and bicarbonate, highlighting its central role in metabolic pathways .

These interactions are critical for understanding metabolic flux and regulation within cells.

Sodium pyruvate-1-13C shares similarities with several other compounds, but its unique isotopic labeling provides distinct advantages for research:

| Compound | Structure | Unique Feature |

|---|---|---|

| Sodium Acetate | C₂H₃NaO₂ | Used as a precursor for acetyl-CoA synthesis |

| Lactic Acid | C₃H₆O₃ | Product of anaerobic metabolism |

| Sodium Bicarbonate | NaHCO₃ | Buffering agent in physiological systems |

Sodium pyruvate stands out due to its direct involvement in both aerobic and anaerobic metabolism, making it a versatile tool for studying energy production and metabolic disorders .

Synthetic Routes for 13C-Labeled Pyruvate Derivatives

The synthesis of sodium pyruvate-1-13C requires specialized methodologies that incorporate the carbon-13 isotope at the desired position while maintaining high yield and isotopic purity. Multiple synthetic approaches have been developed to achieve this challenging transformation.

Direct Pyruvate Synthesis Approaches

The most straightforward method for preparing sodium pyruvate-1-13C involves the reaction of isotopically enriched starting materials under controlled conditions. The synthesis typically begins with 13C-labeled pyruvic acid, which is subsequently converted to its sodium salt through neutralization with sodium hydroxide [1]. This approach yields sodium pyruvate with isotopic enrichment typically ranging from 99 atom percent 13C at the carboxyl position [2].

A representative synthesis procedure involves the addition of sodium formate to a solution of 98.7% pyruvic acid in ethyl acetate at 40°C. The mixture is stirred for three hours at this temperature, followed by cooling to 15°C and additional stirring for one hour. The resulting sodium pyruvate is subsequently vacuum-filtered, washed with ethyl acetate, and dried at 50°C under reduced pressure, yielding 97% of the theoretical yield [1].

Advanced Precursor-Based Synthesis

Novel synthetic strategies have emerged that utilize vinyl ester precursors for the preparation of 13C-labeled pyruvate derivatives. A particularly efficient approach employs palladium-catalyzed procedures to synthesize vinyl pyruvate derivatives, which serve as precursors for subsequent conversion to sodium pyruvate-1-13C [3]. This method has demonstrated remarkable improvements in yield, achieving up to 67% yield for 1-13C-vinyl pyruvate, representing an eight-fold enhancement compared to previous methodologies [3].

The synthetic pathway involves the use of vinyloxy silane as a vinyl source in the presence of palladium catalysts under controlled reaction conditions. This approach has been successfully extended to the preparation of various isotopomers, including fully deuterated versions [3]. The methodology provides access to key precursors that can be subsequently converted to sodium pyruvate-1-13C through hydrogenation and hydrolysis reactions.

Isotopic Labeling Through Metabolic Precursors

Alternative synthetic routes involve the use of isotopically enriched metabolic precursors that undergo enzymatic or chemical transformations to yield 13C-labeled pyruvate. These approaches utilize labeled glucose or acetate as starting materials, which are converted through well-established metabolic pathways [4]. The resulting pyruvate retains the isotopic label at specific positions, allowing for the preparation of position-specific labeled sodium pyruvate derivatives.

Isotopic Enrichment Techniques

The preparation of high-quality sodium pyruvate-1-13C requires sophisticated isotopic enrichment strategies that ensure both high isotopic purity and chemical stability of the final product.

Carbon-13 Enrichment Methodologies

Industrial-scale production of carbon-13 enriched compounds relies primarily on cryogenic distillation techniques for the separation of 13C from the more abundant 12C isotope [5]. This process involves the use of distillation towers exceeding 100 meters in height to achieve efficient separation of compounds containing different carbon isotopes [5]. The process typically utilizes carbon tetrafluoride (CF4) as a feedstock, with distillation parameters optimized to achieve isotopic concentrations exceeding 99 atom percent 13C [6].

Multi-photon dissociation techniques have also been investigated for carbon-13 enrichment, utilizing infrared laser irradiation to selectively dissociate molecules containing different carbon isotopes [7]. These methods achieve enrichment through isotope-selective excitation and subsequent chemical separation of the products.

Optimization of Isotopic Purity

The achievement of high isotopic purity in sodium pyruvate-1-13C requires careful control of reaction conditions and purification procedures. Quality control protocols typically specify isotopic enrichment levels of 99 atom percent or higher for the carbon-13 label [2]. The isotopic purity is routinely validated through nuclear magnetic resonance spectroscopy and mass spectrometry techniques that can accurately quantify the isotopic composition.

Temperature control during synthesis plays a crucial role in maintaining isotopic integrity. Lower reaction temperatures generally favor higher enrichment factors while potentially reducing overall yields [7]. The optimization of these parameters requires careful balance between isotopic purity and synthetic efficiency.

Isotopic Label Stability

The stability of the carbon-13 label in sodium pyruvate-1-13C is maintained through the selection of appropriate synthetic conditions that minimize isotopic scrambling. The carboxyl carbon position is particularly stable against isotopic exchange under normal storage and handling conditions [8]. However, certain chemical transformations, particularly those involving enolate intermediates, may lead to partial loss of isotopic label through exchange reactions.

Analytical Validation Methods (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared Spectroscopy)

Comprehensive analytical validation of sodium pyruvate-1-13C requires the application of multiple complementary techniques to confirm both chemical identity and isotopic composition.

Nuclear Magnetic Resonance Spectroscopy Analysis

Carbon-13 nuclear magnetic resonance spectroscopy serves as the primary analytical method for characterizing sodium pyruvate-1-13C. The technique provides definitive identification of the isotopic label position and quantitative assessment of isotopic enrichment [9]. The 13C chemical shift for the carboxyl carbon in sodium pyruvate appears at approximately 170.6 parts per million, which is diagnostic for this functional group [10].

Quantitative 13C nuclear magnetic resonance analysis enables accurate determination of isotopic enrichment levels through integration of resonance signals corresponding to labeled and unlabeled carbon positions [11]. The method demonstrates excellent precision, typically achieving relative standard deviations of less than 1% for isotopic enrichment measurements [11]. Short relaxation delay protocols can provide quantitative results within acquisition times of 2-30 minutes using sample quantities as low as 10 milligrams [11].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation spectroscopy, provide additional structural confirmation through the observation of carbon-carbon and carbon-hydrogen coupling patterns [12]. These methods are particularly valuable for confirming the position-specific nature of the isotopic label and detecting any isotopic scrambling that may have occurred during synthesis.

Mass Spectrometry Characterization

High-resolution mass spectrometry provides complementary information regarding the molecular composition and isotopic distribution of sodium pyruvate-1-13C. The technique enables accurate measurement of isotopologue distributions, which reflect the incorporation of carbon-13 labels into the molecular structure [13].

Liquid chromatography-mass spectrometry methods have been specifically developed for the quantitative analysis of 13C-labeled pyruvate in complex biological matrices [14]. These methods utilize derivatization with 3-nitrophenylhydrazine to enhance detection sensitivity and achieve analytical lower limits of quantification of 4.5 micromolar for 13C pyruvate [14]. The analytical precision of these methods is typically below 9.2%, with accuracy demonstrating relative errors less than 2.4% [14].

Orbitrap mass spectrometry platforms provide exceptional mass accuracy and resolving power for isotopologue analysis [13]. When operated at resolving powers exceeding 140,000, these instruments can differentiate between different isotopic labels and provide accurate quantification of isotopic enrichment levels [15]. The technique achieves excellent precision of less than 1% and trueness bias as small as 0.01-1% for the majority of metabolites analyzed [13].

Fourier Transform Infrared Spectroscopy Applications

Fourier transform infrared spectroscopy provides valuable information regarding the functional group composition and molecular structure of sodium pyruvate-1-13C. The technique is particularly sensitive to vibrational modes associated with the carbonyl and carboxylate functional groups present in the molecule [16].

The infrared spectrum of sodium pyruvate exhibits characteristic absorption bands corresponding to the carboxylate stretching vibrations, typically appearing in the region between 1600-1700 reciprocal centimeters [16]. The presence of the carbon-13 isotope results in subtle shifts in vibrational frequencies due to the mass difference between 12C and 13C, although these effects are generally small and may require high-resolution instrumentation for detection [17].

Quality control applications of Fourier transform infrared spectroscopy focus on the identification of impurities and the confirmation of chemical purity [18]. The technique can rapidly identify the presence of organic contaminants or degradation products that may compromise the quality of the final product. Standard protocols involve comparison of experimental spectra with reference standards to confirm material identity and purity [18].

Validation Protocol Integration

Comprehensive validation of sodium pyruvate-1-13C requires the integration of multiple analytical techniques to provide complete characterization of the compound. A systematic validation scheme includes assessment of isotopic enrichment through nuclear magnetic resonance spectroscopy, molecular composition verification through mass spectrometry, and structural confirmation through infrared spectroscopy [13].

Solubility and Stability Profiles

Aqueous Solubility Characteristics

Sodium pyruvate-1-¹³C demonstrates exceptional solubility in aqueous media, exhibiting concentrations of 22 mg/mL (198.1 mM) at 25°C [1]. The compound displays markedly higher solubility compared to its unlabeled counterpart, with water solubility reaching approximately 1,000 g/L at 25°C under standard conditions [2]. Temperature-dependent solubility studies indicate that the compound maintains 32.0% w/w solubility in water at 20°C [3], demonstrating consistent dissolution behavior across a physiologically relevant temperature range.

The isotopically labeled compound exhibits limited solubility in organic solvents, with DMSO supporting dissolution at 4 mg/mL (36.01 mM) at 25°C [1]. Ethanol demonstrates very slight solubility for the compound [4], while methanol allows for solubility with the notable characteristic that precipitation can be induced through addition of ethyl acetate [5]. This precipitation property has been exploited in purification protocols for hyperpolarized ¹³C applications.

Chemical Stability Profile

The molecular stability of sodium pyruvate-1-¹³C remains robust under normal storage conditions, with the compound maintaining integrity when stored at 2-8°C [6] [7]. The crystalline solid form exhibits a melting point exceeding 300°C [6] [8], indicating substantial thermal stability. Aqueous solutions demonstrate pH values ranging from 5.5 to 6.5 when prepared as 10% solutions [2], reflecting the compound's buffering capacity.

Storage stability studies reveal that the compound remains chemically stable under refrigerated conditions for extended periods [7]. However, exposure to strong oxidizing agents can result in violent reactions [9], necessitating careful handling protocols. The compound demonstrates stability against atmospheric moisture and oxygen under proper storage conditions.

| Solvent System | Solubility | Temperature | Stability Notes |

|---|---|---|---|

| Water | 22 mg/mL (198.1 mM) | 25°C | Excellent stability |

| Water | ~1,000 g/L | 25°C | pH 5.5-6.5 |

| Water | 32.0% w/w | 20°C | Temperature stable |

| DMSO | 4 mg/mL (36.01 mM) | 25°C | Limited solubility |

| Ethanol | Very slight | Room temperature | Poor solubility |

| Methanol | Soluble | Room temperature | Precipitation with ethyl acetate |

Tautomeric Equilibrium Studies

Equilibrium Constants and Distribution

The tautomeric behavior of sodium pyruvate-1-¹³C involves three distinct molecular forms: the keto form, enol form, and hydrated form. Quantitative analysis reveals that the pyruvate anion exhibits an enol equilibrium constant (Kₑₙₒₗ) of 2.6 × 10⁻⁵ at 25°C [10], while the corresponding pyruvic acid displays Kₑₙₒₗ = 7.8 × 10⁻⁵ under identical temperature conditions [10].

These equilibrium constants demonstrate relative temperature insensitivity across the physiological range [10], suggesting that tautomeric distributions remain largely unchanged during normal biological temperature fluctuations. The keto form represents the predominant tautomeric species under most aqueous conditions, with enol and hydrate forms constituting minor but detectable populations.

Kinetic Considerations

The interconversion between tautomeric forms occurs through rapid exchange processes. Studies utilizing triiodide ion reactions demonstrate that enolization rate constants can be accurately determined through zero-order kinetic analysis [10]. The reversible enolization process exhibits characteristic absorbance changes that allow for precise monitoring of equilibrium establishment.

Water-mediated tautomerization mechanisms have been investigated through computational approaches, revealing that explicit water molecules catalyze the keto-enol interconversion more favorably than direct tautomerization pathways [11]. These findings suggest that hydration state significantly influences tautomeric equilibrium dynamics.

| Tautomeric Form | Equilibrium Constant | Temperature | pH Dependence |

|---|---|---|---|

| Pyruvate anion (enol) | Kₑₙₒₗ = 2.6 × 10⁻⁵ | 25°C | pH dependent |

| Pyruvic acid (enol) | Kₑₙₒₗ = 7.8 × 10⁻⁵ | 25°C | pH dependent |

| Keto form | Predominant | 25°C | Stable across pH range |

| Hydrate form | Variable with pH | 25°C | Increases with decreasing pH |

pH-Dependent Behavior in Aqueous Solutions

Protonation State Effects

The pH-dependent behavior of sodium pyruvate-1-¹³C exhibits complex patterns related to both protonation state changes and tautomeric equilibrium shifts. At pH values between 1-2, the compound exists predominantly as pyruvic acid in its protonated form, characterized by high hydration levels [12] [13]. The acidic environment promotes formation of the gem-diol hydrate structure, with hydration constants showing substantial increases under low pH conditions.

As pH increases through the range of 2-4, mixed protonation states occur, with equilibrium shifting toward the deprotonated pyruvate anion [12]. This transition corresponds with a decrease in hydration level and changes in the relative populations of tautomeric forms. The intermediate pH range of 4-6 establishes the pyruvate anion as the predominant species, with correspondingly lower hydration compared to acidic conditions.

Nuclear Magnetic Resonance Relaxation Properties

The ¹³C T₂ relaxation properties of sodium pyruvate-1-¹³C demonstrate dramatic pH dependence, with optimal relaxation times observed near pH 8.81 (T₂ = 18.7 s) [12]. This maximum corresponds to conditions favoring the deprotonated pyruvate anion with minimal hydration interference. At pH 2.03, T₂ relaxation decreases to 1.3 s [12], reflecting the impact of increased hydration and protonation on nuclear relaxation dynamics.

Extreme alkaline conditions (pH 12.04) result in severely shortened T₂ relaxation times (0.1 s) [12], indicating that excessive deprotonation and potential secondary chemical changes adversely affect nuclear magnetic resonance properties. These findings establish an optimal pH window of 6-9 for ¹³C nuclear magnetic resonance applications.

Chemical Shift Dependencies

¹³C nuclear magnetic resonance chemical shifts exhibit strong pH dependence, particularly for the C1 carboxyl carbon and C2 carbonyl carbon positions [12] [14]. The C1 carboxyl carbon demonstrates a temperature-dependent chemical shift coefficient of 0.013 ppm/°C [14], enabling potential thermometry applications. pH-induced chemical shift changes reflect the electronic environment alterations accompanying protonation state transitions.

The enol tautomer, when detectable, displays characteristic chemical shifts around 143 ppm for the C2 position [15], distinguishing it from the keto form's signal at approximately 205.6 ppm [16]. Hydrate formation introduces additional signals near 94.4 ppm for the hydrated C2 position , providing spectroscopic signatures for quantitative tautomeric analysis.

| pH Range | Predominant Species | Hydration Level | T₂ Relaxation (¹³C) | Chemical Shift Changes |

|---|---|---|---|---|

| 1-2 | Pyruvic acid (protonated) | High hydration | 1.3 s (pH 2.03) | Characteristic of protonated form |

| 2-4 | Mixed protonated/deprotonated | Moderate hydration | Intermediate | Transitional |

| 4-6 | Pyruvate anion (deprotonated) | Lower hydration | Intermediate | Characteristic of deprotonated form |

| 6-8 | Pyruvate anion | Low hydration | 18.7 s (pH 8.81) | Optimal for NMR detection |

| 8-10 | Pyruvate anion | Very low hydration | Decreasing | Changing rapidly |

| 10-12 | Pyruvate anion | Minimal hydration | 0.1 s (pH 12.04) | Characteristic of high pH |

| 12-13 | Pyruvate anion | Minimal hydration | Very short | Extreme pH effects |